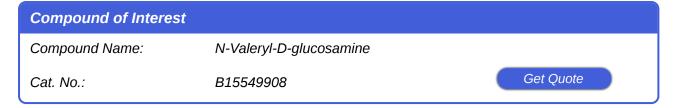


# N-Valeryl-D-glucosamine: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

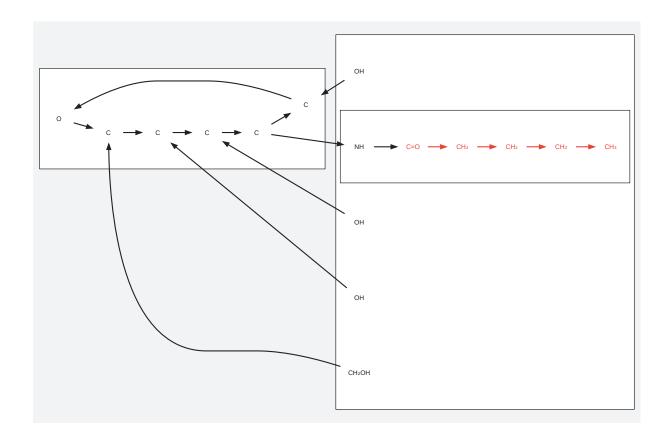
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **N-Valeryl-D-glucosamine**. This document is intended to serve as a foundational resource for researchers and professionals in the fields of glycobiology, medicinal chemistry, and drug development.

#### **Chemical Structure and Identification**

**N-ValeryI-D-glucosamine**, also known as N-pentanoyI-D-glucosamine, is a derivative of the naturally occurring amino sugar D-glucosamine. It is characterized by the attachment of a valeryI (pentanoyI) group to the amino group at the C-2 position of the glucosamine ring.

The systematic IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide.[1] Its chemical structure is depicted in the following diagram.





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Figure 1: 2D Chemical Structure of N-Valeryl-D-glucosamine.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **N-Valeryl-D-glucosamine** is presented in the table below.



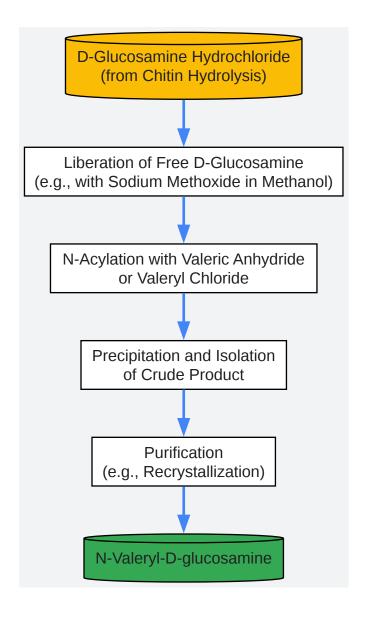
Property	Value	Reference
Molecular Formula	C11H21NO6	[1][2]
Molecular Weight	263.29 g/mol	[1][2][3]
IUPAC Name	N-[(3R,4R,5S,6R)-2,4,5- trihydroxy-6- (hydroxymethyl)oxan-3- yl]pentanamide	[1]
SMILES	CCCCC(=O)N[C@@H]1 INVALID-LINKCO)O">C@HO	[1]
CAS Number	63223-57-4	[2][3]
Appearance	White to off-white powder	[2][4]
Computed XLogP3	-0.3	[1]
Hydrogen Bond Donor Count	5	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	6	[1]
Exact Mass	263.13688739 Da	[1]
Density	1.34 g/cm³	[2]
Boiling Point (Predicted)	578.1 °C at 760 mmHg	[2]
Flash Point (Predicted)	303.4 °C	[2]

## Synthesis of N-Valeryl-D-glucosamine

The synthesis of **N-Valeryl-D-glucosamine** typically involves the N-acylation of D-glucosamine. The starting material, D-glucosamine, can be obtained from the hydrolysis of chitin, which is abundant in the exoskeletons of crustaceans and insects.

A general workflow for the synthesis is outlined below.





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Figure 2: General Synthesis Workflow for **N-Valeryl-D-glucosamine**.

## **Detailed Experimental Protocol (General)**

This protocol is a generalized procedure based on methods for the N-acylation of D-glucosamine with fatty acids.

#### Materials:

- D-glucosamine hydrochloride
- Anhydrous methanol



- Sodium methoxide
- Valeric anhydride or Valeryl chloride
- Ethanol
- Diethyl ether

#### Procedure:

- Preparation of D-glucosamine solution: A suspension of D-glucosamine hydrochloride in anhydrous methanol is treated with an equivalent amount of sodium methoxide to generate a supersaturated solution of free D-glucosamine. The precipitated sodium chloride is removed by filtration.
- N-Acylation: To the methanolic solution of D-glucosamine, 1.2 to 1.5 equivalents of valeric anhydride (or valeryl chloride) are added gradually with stirring at room temperature.
- Reaction and Precipitation: The reaction mixture is stirred for several hours and then allowed
  to stand, often at a reduced temperature (e.g., in an icebox), to facilitate the precipitation of
  the product.
- Isolation of Crude Product: The precipitated N-Valeryl-D-glucosamine is collected by filtration, washed with cold methanol and diethyl ether to remove unreacted reagents and byproducts.
- Purification: The crude product can be purified by recrystallization, for instance, by dissolving
  it in a minimal amount of hot water or methanol, followed by the addition of ethanol and
  diethyl ether to induce crystallization.

## **Spectroscopic Analysis**

The structural confirmation of **N-Valeryl-D-glucosamine** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

#### <sup>1</sup>H NMR Spectroscopy



A proton NMR spectrum of **N-Valeryl-D-glucosamine** in a suitable solvent (e.g., D<sub>2</sub>O) would be expected to show characteristic signals for the protons of the glucopyranose ring and the valeryl side chain. Key expected signals include:

- Anomeric proton (H-1) of the glucosamine ring.
- Protons of the glucopyranose ring (H-2 to H-6).
- Protons of the N-valeryl group, including the methyl (CH<sub>3</sub>) and methylene (CH<sub>2</sub>) groups.
- The signal for the N-acetyl group in N-acetyl-D-glucosamine appears around 2.05 ppm. The signals for the valeryl group would be expected in the aliphatic region of the spectrum.

General Protocol for <sup>1</sup>H NMR Analysis:

- A sample of **N-Valeryl-D-glucosamine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- The solution is transferred to an NMR tube.
- The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the structure.

### Infrared (IR) Spectroscopy

The IR spectrum of **N-Valeryl-D-glucosamine** would display characteristic absorption bands corresponding to its functional groups.

- O-H stretching: A broad band in the region of 3200-3500 cm<sup>-1</sup>, characteristic of the hydroxyl groups.
- N-H stretching: A band around 3300 cm<sup>-1</sup>, which may overlap with the O-H band.



- C-H stretching: Bands in the region of 2800-3000 cm<sup>-1</sup> due to the aliphatic C-H bonds in the glucosamine ring and the valeryl chain.
- Amide I band (C=O stretching): A strong absorption band around 1640-1660 cm<sup>-1</sup>.
- Amide II band (N-H bending): A band around 1540-1560 cm<sup>-1</sup>.
- C-O stretching: Bands in the fingerprint region (1000-1200 cm<sup>-1</sup>) corresponding to the C-O bonds of the hydroxyl groups and the pyranose ring ether linkage.

#### General Protocol for FTIR Analysis:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.
- The IR spectrum is recorded using an FTIR spectrometer.
- The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

## **Potential Biological Activity and Signaling Pathways**

While specific studies on the biological activities of **N-Valeryl-D-glucosamine** are limited, the activities of related N-acyl-D-glucosamine derivatives and glucosamine itself suggest potential areas for investigation. Glucosamine and its N-acetyl derivative are known to have roles in osteoarthritis treatment and possess anti-inflammatory properties.

Longer-chain N-acyl-D-glucosamines, such as N-palmitoyl-D-glucosamine, have been shown to exhibit anti-inflammatory effects. For instance, N-palmitoyl-D-glucosamine has been reported to inhibit the TLR-4/NLRP3 inflammasome pathway. It is plausible that **N-Valeryl-D-glucosamine**, as an N-acylated glucosamine derivative, may also modulate inflammatory responses.

#### **Hypothetical Signaling Pathway**

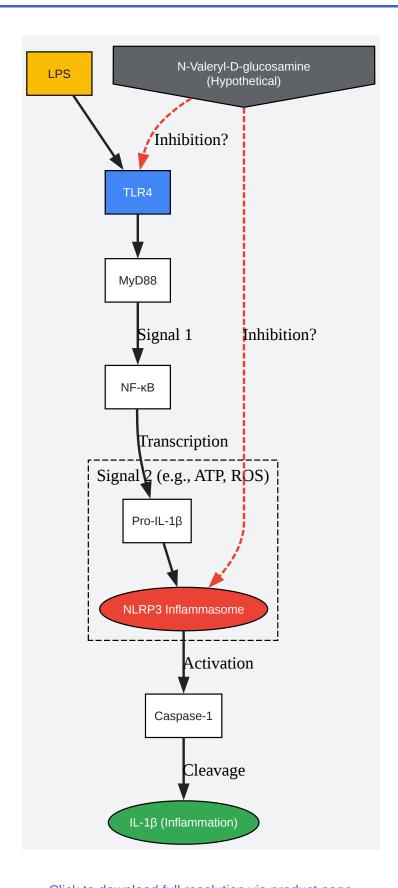






The following diagram illustrates a potential inflammatory signaling pathway that could be a target for investigation for **N-ValeryI-D-glucosamine**, based on the known activity of other N-acyl-glucosamines. It is important to note that this is a hypothetical pathway for **N-ValeryI-D-glucosamine** and requires experimental validation.





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Figure 3: Hypothetical Inflammatory Signaling Pathway Potentially Modulated by **N-Valeryl-D-glucosamine**.

#### Conclusion

**N-ValeryI-D-glucosamine** is a chemically well-defined derivative of D-glucosamine. Its synthesis is achievable through standard N-acylation procedures, and its structure can be confirmed by routine spectroscopic methods. While direct evidence of its biological activity is currently lacking in the public domain, the known properties of related compounds suggest that it may possess interesting biological activities, particularly in the modulation of inflammatory pathways. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and potential therapeutic applications of **N-ValeryI-D-glucosamine**.

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